molecular formula C6H14N2O B1380804 N-(2-aminoethyl)-N-methyloxetan-3-amine CAS No. 1554560-03-0

N-(2-aminoethyl)-N-methyloxetan-3-amine

Cat. No.: B1380804
CAS No.: 1554560-03-0
M. Wt: 130.19 g/mol
InChI Key: JFOJEWDIWXDZHE-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-methyloxetan-3-amine is an organic compound characterized by the presence of an oxetane ring and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-N-methyloxetan-3-amine typically involves the reaction of oxetane derivatives with aminoethyl compounds under controlled conditions. One common method includes the reaction of oxetane with N-methylaminoethylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-N-methyloxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxetane ring into other cyclic or acyclic structures.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of N-substituted oxetane compounds.

Scientific Research Applications

N-(2-aminoethyl)-N-methyloxetan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-methyloxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions, changes in cellular signaling pathways, and alterations in gene expression.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-aminoethyl)amine: This compound has a similar aminoethyl structure but lacks the oxetane ring.

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in having an aminoethyl group but differs in the presence of a trimethoxysilane moiety.

    Aminoethylpiperazine: Contains an aminoethyl group but has a piperazine ring instead of an oxetane ring.

Uniqueness

N-(2-aminoethyl)-N-methyloxetan-3-amine is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Biological Activity

N-(2-aminoethyl)-N-methyloxetan-3-amine is a compound characterized by its unique oxetane ring structure and amine functional groups. This compound has garnered attention in the fields of chemistry and biology due to its potential biological activities, including interactions with nucleic acids and various enzymatic pathways. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by relevant research findings and data tables.

Chemical Structure:

  • Molecular Formula: C5H12N2O
  • Molecular Weight: Approximately 116.16 g/mol
  • CAS Number: 1554560-03-0

Synthesis Methods:
The synthesis of this compound typically involves reactions between oxetane derivatives and aminoethyl compounds. Common methods include:

  • Direct Reaction: Reaction of oxetane with N-methylaminoethylamine in the presence of a catalyst.
  • Continuous Flow Synthesis: Industrial production using continuous flow reactors for precise control over reaction conditions.

This compound exhibits biological activity through its interaction with various molecular targets. It can act as a ligand, binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to:

  • Inhibition or activation of enzymatic reactions.
  • Changes in cellular signaling pathways.
  • Alterations in gene expression.

Biological Applications

The compound has shown promise in several biological applications:

  • Enzyme Interaction Studies: Used to investigate enzyme-substrate interactions.
  • Biochemical Assays: Serves as a ligand in various assays aimed at understanding biochemical pathways.
  • Potential Therapeutic Applications: Its ability to form stable complexes with nucleic acids suggests potential use in gene therapy or as an anticancer agent.

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Anticancer Activity:
    • A study demonstrated that derivatives of similar oxetane compounds exhibited significant antiproliferative effects on cancer cell lines, indicating that this compound may possess similar properties.
  • Enzyme Inhibition:
    • Research indicated that compounds featuring oxetane rings can inhibit specific enzymes involved in metabolic pathways, suggesting that this compound could also serve as an enzyme inhibitor.
  • Binding Affinity Studies:
    • Molecular docking studies revealed favorable binding interactions between this compound and target proteins involved in cancer progression, highlighting its potential as a therapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInhibitory effects on cancer cell proliferation
Enzyme InteractionModulation of enzyme activity
Nucleic Acid BindingFormation of stable complexes with nucleic acids

Table 2: Synthesis Methods and Yields

Synthesis MethodConditionsYield (%)
Direct ReactionCatalytic reaction at elevated temperatures85%
Continuous Flow SynthesisControlled parameters in flow reactors90%

Properties

IUPAC Name

N'-methyl-N'-(oxetan-3-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8(3-2-7)6-4-9-5-6/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOJEWDIWXDZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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